2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
CAS No.: 2640882-56-8
Cat. No.: VC11820227
Molecular Formula: C16H26N6O2
Molecular Weight: 334.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640882-56-8 |
|---|---|
| Molecular Formula | C16H26N6O2 |
| Molecular Weight | 334.42 g/mol |
| IUPAC Name | 2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19) |
| Standard InChI Key | YUUHBQTZFUSZST-UHFFFAOYSA-N |
| SMILES | CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3 |
| Canonical SMILES | CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Introduction
IUPAC Name
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Molecular Formula
C14H23N5O2
Key Functional Groups
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Pyrimidine ring: A heterocyclic aromatic ring containing nitrogen atoms at positions 1 and 3.
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Piperazine ring: A six-membered heterocyclic structure with two nitrogen atoms at opposite positions.
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Morpholine ring: A six-membered heterocyclic ether containing oxygen and nitrogen.
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Ethanone group: A ketone functional group attached to the ethanone backbone.
Structural Highlights
The compound features a combination of aromatic and aliphatic heterocycles, which are often associated with bioactivity due to their ability to interact with biological targets such as enzymes or receptors.
Pharmacological Significance
Compounds with similar structural motifs have been studied for their roles in:
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Antimicrobial activity: Piperazine derivatives are known for their antibacterial and antifungal properties.
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Central nervous system (CNS) activity: Morpholine-containing compounds are often investigated as CNS-active agents, including antidepressants or antipsychotics.
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Antiviral activity: Pyrimidine derivatives have been explored for their antiviral potential, particularly against RNA viruses like influenza and HIV.
Drug Development
The combination of a pyrimidine nucleus with piperazine and morpholine rings suggests potential as:
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Enzyme inhibitors (e.g., kinase inhibitors)
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Receptor modulators
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Drug candidates targeting infectious diseases or neurological disorders
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided data, general strategies for synthesizing similar compounds include:
Stepwise Synthesis
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Formation of the Pyrimidine Core:
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Reacting an amidine derivative with β-diketones under cyclization conditions.
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Substitution on the Piperazine Ring:
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Nucleophilic substitution reactions to introduce the pyrimidine group onto piperazine.
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Attachment of the Morpholine Group:
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Alkylation or acylation reactions to link morpholine to the ethanone backbone.
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Analytical Characterization
Standard methods used to confirm the structure include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and ).
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Infrared (IR) spectroscopy for functional group identification.
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Mass spectrometry (MS) for molecular weight determination.
Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | ~293 g/mol |
| Functional Groups | Pyrimidine, Piperazine, Morpholine, Ethanone |
| Potential Applications | Antimicrobial, CNS-active agents, Antiviral |
| Analytical Techniques | NMR, IR spectroscopy, MS |
Research Gaps
While similar compounds have been studied extensively, specific data on this exact molecule's biological activity or pharmacokinetics is not readily available in current literature. Future studies could focus on:
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Screening for antimicrobial or antiviral properties.
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Evaluating CNS-related pharmacological effects.
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Investigating its metabolic stability and toxicity profiles.
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential bioactivity. Further experimental validation is necessary to fully elucidate its properties and applications.
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